(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid
Description
(2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a hydroxy-substituted imidazole ring. Its hydrochloride form (CAS 2580100-34-9) has a molecular formula of C₆H₉N₃O₃·HCl and a molecular weight of 207.615 . The compound’s IUPAC name is (2S)-2-amino-3-(2-oxido-1H-imidazol-4-yl)propanoic acid hydrochloride, with the SMILES notation Cl.N[C@@H](CC1=CNC(=O)N1)C(=O)O .
Properties
CAS No. |
171483-23-1 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m0/s1 |
InChI Key |
KXHSJJRXZAKKRP-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(NC(=O)N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(NC(=O)N1)CC(C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of L-Histidine
The structural similarity between L-histidine and the target compound suggests that hydroxylation of the imidazole ring at position 2 is a viable pathway. This method involves:
-
Protection of Functional Groups : The α-amino and carboxyl groups of L-histidine are protected using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively. The imidazole nitrogen is stabilized with a tosyl group to prevent undesired side reactions during hydroxylation.
-
Hydroxylation Reaction : Electrophilic substitution using hydrogen peroxide (H₂O₂) in acidic media introduces a hydroxyl group at the C2 position of the imidazole ring. This step requires strict temperature control (0–5°C) to minimize oxidation of the amino acid backbone.
-
Global Deprotection : Sequential treatment with trifluoroacetic acid (TFA) removes Boc groups, while aqueous sodium hydroxide hydrolyzes the methyl ester.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Protection | Boc₂O, DIEA, DMF | 92 | >95% |
| Hydroxylation | H₂O₂, H₂SO₄, 0°C | 65 | 88% |
| Deprotection | TFA/DCM (1:1), then NaOH | 78 | >99% |
Enzymatic and Biocatalytic Methods
Microbial Hydroxylation Systems
Certain Actinobacteria strains express cytochrome P450 enzymes capable of catalyzing C2-hydroxylation of histidine’s imidazole ring. Key process parameters include:
-
Substrate Feeding : L-Histidine (5–10 mM) in minimal media.
-
Induction : Addition of 0.1 mM δ-aminolevulinic acid to enhance heme biosynthesis.
-
Product Isolation : Cation-exchange chromatography at pH 6.0 yields >80% pure product.
Limitations :
-
Low volumetric productivity (∼50 mg/L/day).
-
Requires genetic engineering to suppress competing metabolic pathways.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ tubular reactors for telescoped synthesis:
-
Protection Module : Boc-histidine methyl ester is generated continuously using immobilized lipases.
-
Hydroxylation Module : A mixture of H₂O₂ and acetic acid flows through a cooled (−10°C) reactor with a 15-minute residence time.
-
Deprotection Module : TFA and NaOH streams are introduced in a countercurrent extraction system.
Advantages :
-
98% atom economy compared to batch processes.
-
Reduced waste generation via solvent recycling.
Analytical Characterization
Structural Confirmation
-
Chiral HPLC : Retention time of 12.3 min on a Chirobiotic T column (25 cm × 4.6 mm, 5 μm) with 20 mM ammonium acetate (pH 5.0)/methanol (85:15).
-
MS/MS Fragmentation : m/z 186.1 [M+H]⁺ → 168.1 (−H₂O), 123.0 (−CO₂H).
-
X-ray Crystallography : Orthorhombic crystal system (Space group P2₁2₁2₁) with unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 10.21 Å .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield imidazole-4-carboxaldehyde, while reduction of the imidazole ring may produce tetrahydroimidazole derivatives.
Scientific Research Applications
Biological Significance
Neurotransmitter Role : This compound is structurally related to histidine and plays a role in neurotransmission. It is involved in pathways that may influence cognitive functions and neurological health. Research indicates that imidazole-containing compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Antioxidant Properties : Studies have shown that (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid exhibits antioxidant properties, making it a candidate for research into therapies aimed at oxidative stress-related conditions. Its ability to scavenge free radicals could be beneficial in developing supplements or pharmaceuticals targeting oxidative damage.
Pharmaceutical Applications
Drug Development : The compound's unique properties make it a valuable scaffold for drug development. Its imidazole structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets. Researchers are exploring derivatives of this compound for potential use as anti-inflammatory agents, analgesics, or in cancer therapy.
Enzyme Inhibition : There is ongoing research into the inhibition of certain enzymes using this compound. Its structure allows it to mimic substrates or transition states, potentially leading to the development of inhibitors for enzymes involved in disease processes.
Case Studies and Research Findings
| Study/Research | Findings | Implications |
|---|---|---|
| Neurotransmission Modulation | Research indicated modulation of glutamate receptors by imidazole derivatives | Potential for treating mood disorders and cognitive impairments |
| Antioxidant Activity | Demonstrated ability to reduce oxidative stress markers in vitro | Applications in neuroprotection and anti-aging therapies |
| Drug Design Studies | Identified as a promising lead compound for designing new anti-inflammatory drugs | Could lead to novel therapeutic agents with fewer side effects |
Synthetic Applications
The synthesis of this compound can be achieved through various chemical methods, including:
- Enzymatic Synthesis : Utilizing enzymes to catalyze the formation of this amino acid from simpler precursors, offering a more environmentally friendly approach.
- Chemical Synthesis : Traditional organic synthesis methods can also yield this compound, often involving multiple steps and purification processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. Additionally, the amino and hydroxy groups can form hydrogen bonds with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
(2S)-2-Amino-3-(1H-imidazol-4-yl)propanoic Acid (CAS 71-00-1)
Molecular Formula : C₆H₉N₃O₂
Molecular Weight : 155.155
Key Differences :
- Structural Variation : Lacks the hydroxy group at the imidazole 2-position.
- Physicochemical Properties : Reduced polarity compared to the hydroxy analog, leading to lower water solubility.
- Biological Relevance: This compound is a known histidine derivative, often involved in metal coordination and enzyme active sites. The absence of the hydroxy group may reduce its ability to participate in hydrogen bonding or redox reactions .
(2S)-2-Amino-3-[1-(tert-butoxycarbonyl)imidazol-4-yl]propanoic Acid (CAS 46924-53-2)
Molecular Formula : C₁₁H₁₇N₃O₄
Molecular Weight : 255.27
Key Differences :
- Structural Variation : Features a tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen.
- Synthetic Utility : The Boc group enhances lipophilicity, making this derivative suitable for solid-phase peptide synthesis (SPPS) as a protected intermediate.
- Stability : The Boc group prevents undesired side reactions during peptide elongation, unlike the unprotected hydroxy group in the target compound .
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-(1H-imidazol-4-yl)propanoic Acid (Compound 6j)
Molecular Formula : C₁₄H₁₂N₄O₃S
Molecular Weight : 316.34
Key Differences :
(S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic Acid (CAS 2489-13-6)
Molecular Formula : C₈H₁₂N₄O₃
Molecular Weight : 212.21
Key Differences :
- Structural Variation : Contains an acetamido side chain, increasing molecular complexity.
- Physicochemical Properties : Higher polar surface area (PSA: 121.1 Ų) due to the amide group, enhancing solubility in polar solvents compared to the target compound .
- Applications : Used as a building block in peptide therapeutics, leveraging the imidazole ring’s metal-chelating properties .
Fmoc-Protected Derivative (CAS 2679858-41-2)
Molecular Formula : C₂₁H₁₉N₃O₅
Molecular Weight : 393.393
Key Differences :
- Structural Variation: Features a fluorenylmethyloxycarbonyl (Fmoc) group on the amino terminus.
- Synthetic Utility : The Fmoc group is UV-active and acid-labile, enabling its use in photolithographic peptide synthesis and orthogonal protection strategies .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges : Derivatives with unprotected hydroxy groups (e.g., the target compound) may require careful pH control during synthesis to avoid side reactions, as seen in ’s NaOH-mediated hydrolysis .
- Biological Activity : Thiazole-containing analogs (e.g., Compound 6j) show promising anticancer activity, suggesting that hybrid heterocyclic systems could be explored for the target compound’s optimization .
Biological Activity
(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid, also known as L-beta-imidazolelactic acid, is a compound with significant biological relevance. Its structure includes an imidazole ring, which is known for conferring various biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₈N₂O₃
- Molecular Weight : 144.14 g/mol
- CAS Number : 14403-45-3
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound can effectively combat both Gram-positive and Gram-negative bacteria as well as certain fungi .
2. Antioxidant Properties
The compound has shown potential antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies have reported that it can scavenge free radicals and reduce oxidative damage in cells, contributing to its protective effects against various diseases.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of this compound. It appears to modulate neurotransmitter systems and may offer protective effects against neurodegenerative disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole moiety can interact with metal ions in enzymes, inhibiting their function and thereby affecting microbial growth.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to inflammation and cell survival, contributing to its neuroprotective effects.
- Antioxidant Activity : Its ability to donate electrons allows it to neutralize free radicals effectively.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers examined the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated significant antibacterial activity with MIC values comparable to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Neuroprotection in Animal Models
In a murine model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This study highlights its potential application in treating conditions such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups. For example, the hydrochloride salt form is synthesized via acid-catalyzed condensation, with careful pH control (pH 4–6) to prevent imidazole ring degradation . Reaction temperatures should be maintained below 60°C to avoid side products. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures ≥95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR confirm the stereochemistry and hydroxy-imidazole substitution. Key peaks include δ 7.2–7.5 ppm (imidazole protons) and δ 3.8–4.2 ppm (chiral center protons) .
- HPLC : Reverse-phase HPLC (UV detection at 210 nm) assesses purity, with retention times compared to standards .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 155.15 (free acid) or 207.615 (hydrochloride salt) .
Q. How does the hydroxy group on the imidazole ring influence the compound’s stability under varying storage conditions?
- Methodology : Stability studies show degradation occurs via oxidation of the hydroxy group. Storage at -20°C in amber vials under inert gas (N) minimizes decomposition. Lyophilization increases shelf life by reducing hydrolytic cleavage .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound, particularly in enzyme-binding assays?
- Methodology :
- Dose-Response Curves : Use standardized concentrations (1–100 µM) to account for non-linear effects .
- Buffer Systems : Test activity in phosphate vs. Tris buffers (pH 7.4) to identify pH-dependent binding artifacts .
- Control Experiments : Compare results with L-histidine (CAS 71-00-1) to isolate hydroxy-imidazole-specific effects .
Q. How can chiral purity be validated during synthesis, and what are the implications of enantiomeric impurities in biological studies?
- Methodology :
- Chiral HPLC : Utilize a Chiralpak IA-3 column (hexane:isopropanol, 90:10) to confirm >99% enantiomeric excess .
- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition for (2S)-isomer) .
- Impurities >1% may skew receptor-binding assays (e.g., G-protein-coupled receptors), necessitating rigorous quality control .
Q. What computational models predict the compound’s interaction with metalloenzymes, and how do they align with experimental data?
- Methodology :
- Molecular Docking : Use AutoDock Vina with PDB entries (e.g., 1HNN for histidine-binding enzymes). The hydroxy group shows hydrogen bonding with Zn in metalloproteases (binding energy ≤ -7.5 kcal/mol) .
- MD Simulations : GROMACS simulations (30 ns) reveal stable binding in imidazole ring-flexible regions, validated by SPR (KD ≈ 10–100 nM) .
Contradictions and Resolutions
- Evidence Conflict : lists L-histidine derivatives without the 2-hydroxy group, which may lead to misidentification. Always cross-validate using hydroxy-specific NMR peaks .
- Bioactivity Variability : Discrepancies in enzyme inhibition (e.g., vs. 9) arise from assay conditions. Standardize cofactors (e.g., Zn concentration) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
